molecular formula C3H4F2N4 B8310806 2-(Difluoromethyl)-2H-1,2,3-triazol-4-amine

2-(Difluoromethyl)-2H-1,2,3-triazol-4-amine

Cat. No. B8310806
M. Wt: 134.09 g/mol
InChI Key: ODCKUOAISPGOBJ-UHFFFAOYSA-N
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Patent
US08754077B2

Procedure details

Following the procedure of Example 151e, and starting with 159a (300 mg, 1.83 mmol) and 10% palladium on carbon (50% wet, 60 mg) afforded 159b as a yellow liquid (200 mg, 81%). 1H NMR (500 MHz, CDCl3) δ 7.24 (s, 1H), 7.14 (t, J=58.5 Hz, 1H), 4.08 (brs, 2H).
Name
159a
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step Two
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:11])[N:3]1[N:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[N:4]1>[Pd]>[F:1][CH:2]([F:11])[N:3]1[N:7]=[C:6]([NH2:8])[CH:5]=[N:4]1

Inputs

Step One
Name
159a
Quantity
300 mg
Type
reactant
Smiles
FC(N1N=CC(=N1)[N+](=O)[O-])F
Step Two
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(N1N=CC(=N1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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